Dibenzofuran-2-carboxaldehyde Dibenzofuran-2-carboxaldehyde
Brand Name: Vulcanchem
CAS No.: 5397-82-0
VCID: VC1970259
InChI: InChI=1S/C13H8O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H
SMILES: C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=O
Molecular Formula: C13H8O2
Molecular Weight: 196.2 g/mol

Dibenzofuran-2-carboxaldehyde

CAS No.: 5397-82-0

Cat. No.: VC1970259

Molecular Formula: C13H8O2

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Dibenzofuran-2-carboxaldehyde - 5397-82-0

Specification

CAS No. 5397-82-0
Molecular Formula C13H8O2
Molecular Weight 196.2 g/mol
IUPAC Name dibenzofuran-2-carbaldehyde
Standard InChI InChI=1S/C13H8O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H
Standard InChI Key OVJMIWIVPWPZMN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=O
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=O

Introduction

Chemical Identity and Structure

Basic Information

Dibenzofuran-2-carboxaldehyde (CAS: 5397-82-0) is a tricyclic aromatic compound with the molecular formula C₁₃H₈O₂ and a molecular weight of 196.20 g/mol . It is also known by several synonyms including 2-dibenzofurancarboxaldehyde, 2-dibenzofurancarbaldehyde, and 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbaldehyde according to IUPAC nomenclature .

Structural Characteristics

The chemical structure consists of a dibenzofuran core, which is a tricyclic aromatic system containing two benzene rings fused to a central furan ring, with a carboxaldehyde group (-CHO) attached at the 2-position. This structural arrangement contributes to its unique reactivity and applications in synthetic chemistry .

Structural ParameterDescription
Molecular FormulaC₁₃H₈O₂
Molecular Weight196.20 g/mol
SMILES NotationO=CC1=CC2=C(OC3=C2C=CC=C3)C=C1
InChI KeyOVJMIWIVPWPZMN-UHFFFAOYSA-N

Physical and Chemical Properties

Dibenzofuran-2-carboxaldehyde is typically available as a white to off-white crystalline powder with a melting point of 74°C (165.2°F) . The compound possesses moderate reactivity due to its aldehyde functional group, which can participate in various organic transformations including condensation reactions, reductions, and oxidations .

Applications in Research and Industry

Synthetic Organic Chemistry

This compound serves as a key intermediate in the synthesis of various complex organic molecules, enabling researchers to develop new pharmaceuticals and agrochemicals . The aldehyde functionality provides an excellent handle for further derivatization through a variety of synthetic transformations, making it a valuable building block in organic synthesis .

Of particular significance is its role in the Corey-Fuchs reaction, where it can be converted to 2-ethynyl dibenzo[b,d]furan, an important intermediate for further functionalization . This reaction pathway has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities.

Fluorescent Dyes and Imaging

Dibenzofuran-2-carboxaldehyde is utilized in the production of fluorescent dyes, which are essential in biological imaging and diagnostics . These fluorescent materials provide high sensitivity and specificity in detecting biological markers, making them valuable tools in biomedical research and clinical diagnostics .

Material Science

In material science applications, dibenzofuran-2-carboxaldehyde is incorporated into polymer formulations to enhance thermal stability and improve material properties . The tricyclic aromatic system contributes to the structural rigidity and thermal resistance of polymeric materials, making it valuable in the development of advanced materials with enhanced performance characteristics .

Pharmaceutical Research

The compound has gained significant attention in pharmaceutical research due to its unique chemical structure that may interact with biological targets . Recent studies have explored its derivatives for potential therapeutic applications, particularly in the development of anti-cancer and antimicrobial agents .

A notable example is the development of dibenzo[b,d]furan-1,2,3-triazole conjugates derived from dibenzofuran-2-carboxaldehyde, which have shown promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv .

Environmental Chemistry

Environmental chemists study dibenzofuran-2-carboxaldehyde for its role in the degradation of pollutants . Understanding its behavior in the environment helps researchers develop potential applications in remediation technologies and assess its environmental impact .

Hazard StatementClassificationOccurrence in Notifications
H302Harmful if swallowed50%
H312Harmful in contact with skin25%
H315Causes skin irritation100%
H319Causes serious eye irritation100%
H332Harmful if inhaled25%
H335May cause respiratory irritation75%

These hazard classifications are based on aggregated GHS information provided from multiple company notifications to the ECHA C&L Inventory .

Exposure Controls and Protection

To minimize exposure risks, appropriate personal protective equipment (PPE) should be used when handling dibenzofuran-2-carboxaldehyde :

  • Eye/face protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 .

  • Skin protection: Wear appropriate protective gloves and clothing to prevent skin exposure .

  • Respiratory protection: Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. Recommended filter type is particulates filter conforming to EN 143 .

Synthesis and Reactions

Synthetic Routes

While the search results don't provide detailed information on the synthesis of dibenzofuran-2-carboxaldehyde itself, they do mention its use as a starting material for the preparation of various derivatives . One important synthetic pathway involves the Corey-Fuchs reaction to convert dibenzofuran-2-carboxaldehyde to 2-ethynyl dibenzo[b,d]furan, which serves as a key intermediate for further functionalization .

Key Reactions

The aldehyde functionality of dibenzofuran-2-carboxaldehyde makes it suitable for various transformations, including:

  • Click chemistry reactions: The search results indicate that after conversion to the ethynyl derivative, dibenzofuran-2-carboxaldehyde derivatives can undergo copper-catalyzed click reactions with various alkyl/aryl azides to produce 1,2,3-triazole conjugates in excellent yields .

  • The compound can serve as a building block in the synthesis of complex heterocyclic systems with potential biological activities .

Research Significance

Antimycobacterial Studies

One of the most significant research findings involves the development of novel dibenzo[b,d]furan-1,2,3-triazole conjugates derived from dibenzofuran-2-carboxaldehyde . These compounds were rationally designed by reorientation of the dibenzo[b,d]furan pharmacophore and appending various alkyl/aryl groups on the 1,2,3-triazole core .

The evaluation of these compounds for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (ATCC27294) yielded promising results, with several compounds showing significant activity :

CompoundMIC (μg/mL)Notes
5a1.56Promising lead analog
5d0.78Promising lead analog
5f0.78Most promising antitubercular agent with lowest cytotoxicity

Notably, 1-(4-bromobenzyl)-4-(dibenzo[b,d]furan-2-yl)-1H-1,2,3-triazole (5f) emerged as the most promising antitubercular agent with the lowest cytotoxicity (selectivity index: ≫25) against the HEK-293T cell line .

Future Research Directions

The versatility of dibenzofuran-2-carboxaldehyde suggests several promising research directions:

  • Further exploration of structure-activity relationships in dibenzofuran-triazole conjugates for antimicrobial applications.

  • Investigation of novel fluorescent probes based on the dibenzofuran scaffold for biological imaging.

  • Development of new polymeric materials with enhanced thermal and mechanical properties.

  • Exploration of additional pharmaceutical applications, particularly in anticancer research.

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